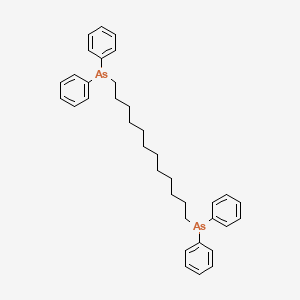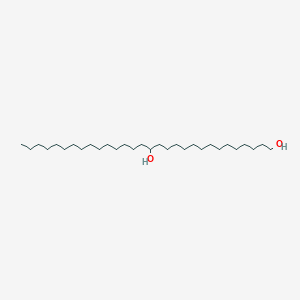
Triacontane-1,15-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain
準備方法
Synthetic Routes and Reaction Conditions
Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.
化学反応の分析
Types of Reactions
Triacontane-1,15-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The diol can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.
Reduction: The major product is triacontane.
Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.
科学的研究の応用
Triacontane-1,15-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain diols in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, such as lubricants and surfactants.
作用機序
The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Triacontane-1,30-diol: Another long-chain diol with hydroxyl groups at the first and thirtieth carbon atoms.
C32 alkane-1,15-diol: A similar compound with a 32-carbon chain and hydroxyl groups at the first and fifteenth carbon atoms.
Uniqueness
Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
81543-18-2 |
|---|---|
分子式 |
C30H62O2 |
分子量 |
454.8 g/mol |
IUPAC名 |
triacontane-1,15-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |
InChIキー |
VBAUQJBIHQJBHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


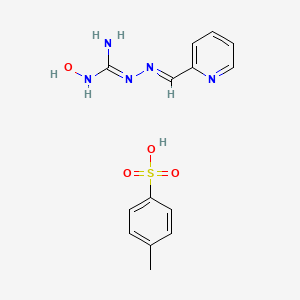
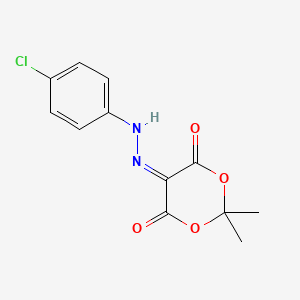
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
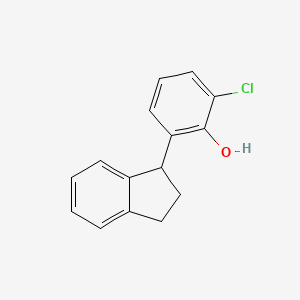
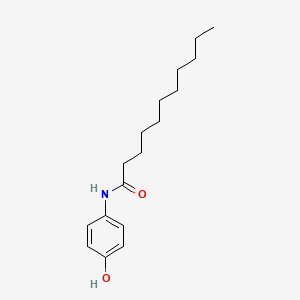
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

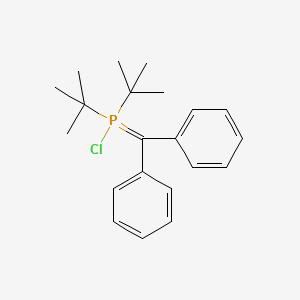
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
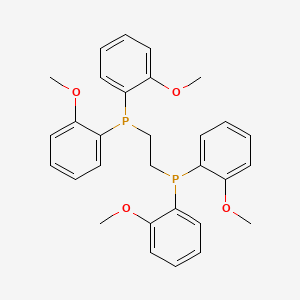
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
